molecular formula C9H14BrNOS B13282595 [(5-Bromothiophen-2-yl)methyl](3-methoxypropyl)amine

[(5-Bromothiophen-2-yl)methyl](3-methoxypropyl)amine

Cat. No.: B13282595
M. Wt: 264.18 g/mol
InChI Key: AOFJCLNGYKOTTK-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

Biological Activity

(5-Bromothiophen-2-yl)methylamine is a compound that combines a brominated thiophene ring with a methoxypropyl amine moiety. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's molecular formula and weight are approximately C11H14BrNC_{11}H_{14}BrN and 264.18 g/mol, respectively.

Structural Characteristics

The structural features of (5-Bromothiophen-2-yl)methylamine contribute to its reactivity and biological potential. The brominated thiophene component is known for its ability to engage in various chemical reactions, while the amine group can participate in hydrogen bonding and nucleophilic attacks.

Compound Name Structure Features Unique Aspects
(5-Bromothiophen-2-yl)methylamineBrominated thiophene + methoxypropyl aminePotential for diverse biological activity
5-Bromo-2-thiophenemethylamineBrominated thiophene + methyl amineStrong antimicrobial activity
3-MethoxypropylamineSimple propyl amineUsed as a corrosion inhibitor

Biological Activities

Research indicates that compounds containing thiophene rings and amine functionalities exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that thiophene derivatives can possess significant antimicrobial activity against various pathogens. For instance, (5-Bromothiophen-2-yl)methylamine may inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.
  • Anticancer Activity : Some derivatives of brominated thiophenes have demonstrated cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation. The presence of the methoxypropyl group may enhance these effects by improving solubility or bioavailability.
  • Neurological Effects : Compounds with similar structures have been investigated for their potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Antimicrobial Activity : A study assessing the antimicrobial efficacy of brominated thiophene derivatives found that compounds with similar structures to (5-Bromothiophen-2-yl)methylamine exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics.
  • Cytotoxicity Assessment : Research evaluating the cytotoxic effects of thiophene-based compounds on various cancer cell lines indicated that certain derivatives led to reduced viability and increased apoptosis, highlighting their potential as anticancer agents.

Research Findings

Recent findings suggest that the biological activity of (5-Bromothiophen-2-yl)methylamine is influenced by its structural components:

  • Mechanisms of Action : The antimicrobial action may involve interference with bacterial cell wall synthesis or disruption of metabolic processes. In cancer cells, the compound might induce apoptosis via mitochondrial pathways.
  • Pharmacokinetics : Preliminary studies indicate favorable pharmacokinetic properties, including moderate lipophilicity and potential for oral bioavailability, making it a candidate for further development in drug formulation.

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C9H14BrNOS/c1-12-6-2-5-11-7-8-3-4-9(10)13-8/h3-4,11H,2,5-7H2,1H3

InChI Key

AOFJCLNGYKOTTK-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=CC=C(S1)Br

Origin of Product

United States

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